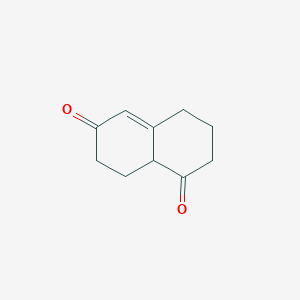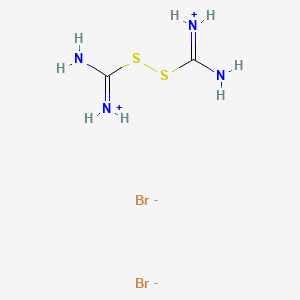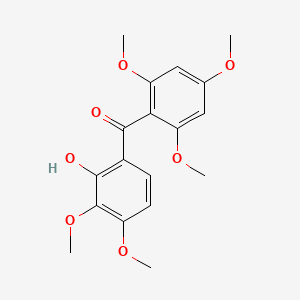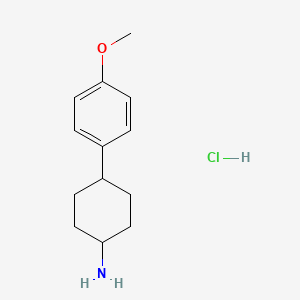
trans-4-(p-Anisyl)cyclohexylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-(p-Anisyl)cyclohexylamine hydrochloride: is a chemical compound with the molecular formula C13H20ClNO. It is a derivative of cyclohexylamine, where the amine group is substituted at the trans-4 position with a p-anisyl group (a phenyl group with a methoxy substituent at the para position). This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(p-Anisyl)cyclohexylamine hydrochloride typically involves the following steps:
Cyclohexanone to trans-4-(p-Anisyl)cyclohexanol: The initial step involves the reaction of cyclohexanone with p-anisylmagnesium bromide (Grignard reagent) to form trans-4-(p-Anisyl)cyclohexanol.
Oxidation to trans-4-(p-Anisyl)cyclohexanone: The alcohol group in trans-4-(p-Anisyl)cyclohexanol is then oxidized to form trans-4-(p-Anisyl)cyclohexanone.
Reductive Amination: The trans-4-(p-Anisyl)cyclohexanone undergoes reductive amination with ammonia or an amine source to form trans-4-(p-Anisyl)cyclohexylamine.
Formation of Hydrochloride Salt: Finally, the free amine is treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-4-(p-Anisyl)cyclohexylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form various reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, elevated temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of stereochemistry and conformational analysis due to its rigid cyclohexyl structure.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
- Used in the synthesis of biologically active compounds for drug discovery and development.
Medicine:
- Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
- Studied for its potential therapeutic effects in neurological and psychiatric disorders.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
- Employed in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of trans-4-(p-Anisyl)cyclohexylamine hydrochloride is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparación Con Compuestos Similares
trans-4-Phenylcyclohexylamine hydrochloride: Similar structure but with a phenyl group instead of a p-anisyl group.
trans-4-Methylcyclohexylamine hydrochloride: Similar structure but with a methyl group instead of a p-anisyl group.
trans-4-Aminocyclohexanol hydrochloride: Similar structure but with a hydroxyl group instead of a p-anisyl group.
Uniqueness:
- The presence of the p-anisyl group in trans-4-(p-Anisyl)cyclohexylamine hydrochloride imparts unique electronic and steric properties, making it distinct from other similar compounds.
- The methoxy substituent in the p-anisyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
Propiedades
Número CAS |
40504-26-5 |
|---|---|
Fórmula molecular |
C13H20ClNO |
Peso molecular |
241.76 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10;/h4-5,8-10,12H,2-3,6-7,14H2,1H3;1H |
Clave InChI |
QJXJYWLDLJXOKO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CCC(CC2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


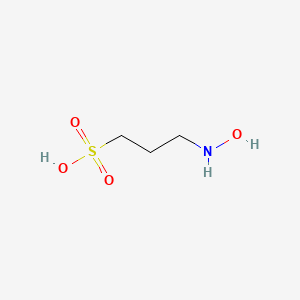
![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
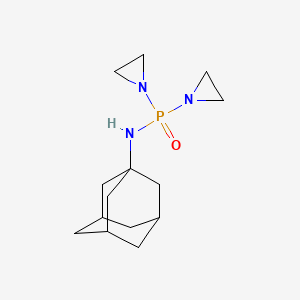
![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)

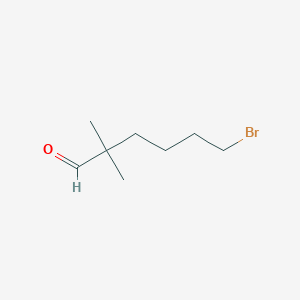
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)

